molecular formula C28H38O7 B12080565 11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione17,21-Dipropionate

11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione17,21-Dipropionate

Cat. No.: B12080565
M. Wt: 486.6 g/mol
InChI Key: MOBDTSZFGVHTSP-UHFFFAOYSA-N
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Description

11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate typically involves multiple steps starting from a steroidal precursor. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of a methyl group at the 16alpha position.

    Formation of the Diene Structure: Introduction of double bonds at the 1,4 positions.

    Esterification: Formation of dipropionate esters at the 17 and 21 positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular processes and immune responses.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory process.

Comparison with Similar Compounds

11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other corticosteroids. Similar compounds include:

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its strong immunosuppressive effects.

    Hydrocortisone: A less potent corticosteroid often used for milder conditions.

These compounds share a common steroidal backbone but differ in their specific functional groups and modifications, which influence their pharmacological profiles and therapeutic uses.

Properties

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

[2-(11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

InChI

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3

InChI Key

MOBDTSZFGVHTSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC

Origin of Product

United States

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